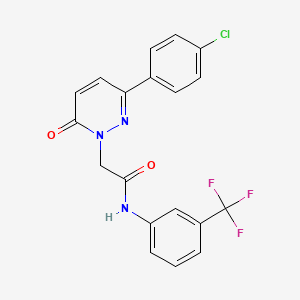

![molecular formula C24H26N4O6 B2528498 N-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzamide oxalate CAS No. 1351588-38-9](/img/structure/B2528498.png)

N-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzamide oxalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

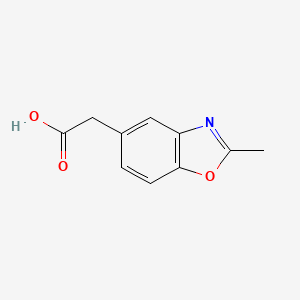

N-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzamide oxalate is a useful research compound. Its molecular formula is C24H26N4O6 and its molecular weight is 466.494. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Corrosion Inhibition

A study conducted by Yadav et al. (2016) explored the effectiveness of synthesized benzimidazole derivatives as corrosion inhibitors for N80 steel in hydrochloric acid. These derivatives, including compounds with structural similarities to the queried chemical, demonstrated significant inhibition efficiency, which increased with the concentration of inhibitors. The study employed various techniques like weight loss measurement, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) to conclude the inhibitors' mixed-type nature. Further analysis through Fourier transform infrared (FTIR) and UV-visible spectroscopy evidenced iron/inhibitors interactions, supported by Scanning electron microscopy (SEM) and atomic force microscopy (AFM) for surface analysis (Yadav et al., 2016).

Antimycobacterial Activity

Lv et al. (2017) designed and synthesized novel imidazo[1,2-a]pyridine-3-carboxamide derivatives with a variety of linkers, including those structurally related to the chemical , to combat drug-sensitive and resistant Mycobacterium tuberculosis strains. The study highlighted compounds 26g and 26h, showing considerable antimycobacterial activity with acceptable safety indices. This research signifies the chemical's structural framework's potential in developing effective antimycobacterial agents (Lv et al., 2017).

Synthetic Methodologies and Pharmaceutical Analysis

Zhu et al. (2017) reported on a redox-annulation method that enables the synthesis of polycyclic imidazolidinones from α-ketoamides and cyclic secondary amines, including piperidine, illustrating the utility of piperidine-based compounds in synthesizing complex molecular architectures. This study provides insight into innovative synthetic routes that could leverage the structural characteristics of benzimidazole derivatives for constructing novel chemical entities (Zhu et al., 2017).

Ye et al. (2012) developed a nonaqueous capillary electrophoretic method for separating imatinib mesylate and related substances, including N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((piperazin-1-yl)methyl)benzamide (NDI). The method highlights the importance of understanding and controlling impurities in pharmaceuticals, where compounds similar to the queried chemical could be of interest (Ye et al., 2012).

Mécanisme D'action

Target of Action

Benzimidazole derivatives have been found to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

The exact mode of action can vary depending on the specific derivative and its targets. For example, some benzimidazole derivatives can inhibit certain enzymes, interact with DNA, or block cellular signals .

Biochemical Pathways

The affected pathways can also vary widely. For instance, some benzimidazole derivatives might affect the synthesis of certain proteins, disrupt cell division, or interfere with metabolic processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of benzimidazole derivatives can depend on many factors, including the specific structure of the compound, the route of administration, and the patient’s physiological condition .

Result of Action

The molecular and cellular effects can include changes in cell growth, alterations in gene expression, or cell death, among others .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of benzimidazole derivatives .

Safety and Hazards

Orientations Futures

The development of new drugs that overcome antimicrobial resistance (AMR) problems is a current focus in drug therapy . Heterocyclic compounds, such as imidazole-containing compounds, have high chemotherapeutic values and are being explored for the development of novel drugs . Given the broad range of chemical and biological properties of imidazole, it has become an important synthon in the development of new drugs .

Analyse Biochimique

Biochemical Properties

N-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzamide oxalate plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. This compound has been shown to inhibit certain enzymes involved in metabolic pathways, such as kinases and proteases . The benzimidazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of these enzymes, leading to inhibition or modulation of their activity. Additionally, the piperidine ring can enhance binding affinity through hydrophobic interactions, making this compound a potent modulator of enzymatic activity.

Cellular Effects

The effects of this compound on various cell types are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to inhibit the proliferation of cancer cells by interfering with the PI3K/Akt signaling pathway, leading to apoptosis. Furthermore, it can alter gene expression profiles by binding to transcription factors or DNA, thereby affecting the transcription of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity . This binding is often facilitated by the benzimidazole ring, which can interact with key residues in the enzyme’s active site. Additionally, the compound can act as an allosteric modulator, binding to sites other than the active site and inducing conformational changes that affect enzyme activity. These interactions can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic flux.

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time have been studied extensively in laboratory settings. This compound is relatively stable under physiological conditions, but it can degrade over time, especially under acidic or basic conditions . Long-term studies have shown that its effects on cellular function can persist for several hours to days, depending on the concentration and exposure duration. In vitro studies have demonstrated that prolonged exposure can lead to sustained inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, the compound exhibits minimal toxicity and can effectively modulate target enzymes and pathways . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound in tissues and its interaction with off-target proteins. Threshold effects have been observed, where a certain concentration is required to achieve therapeutic efficacy without causing significant toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which hydroxylate the benzimidazole ring . This metabolic transformation can lead to the formation of active or inactive metabolites, which can further interact with various biomolecules. The compound can also affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, leading to altered levels of metabolites such as ATP, NADH, and pyruvate.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported into cells via organic cation transporters and distributed to various cellular compartments. It tends to accumulate in the cytoplasm and nucleus, where it can exert its biochemical effects. The distribution is influenced by factors such as lipophilicity, molecular size, and the presence of specific binding proteins.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is predominantly localized in the cytoplasm and nucleus . In the cytoplasm, it can interact with cytosolic enzymes and signaling proteins, while in the nucleus, it can bind to DNA and transcription factors, influencing gene expression. The localization is directed by specific targeting signals and post-translational modifications, which ensure that the compound reaches its intended sites of action.

Propriétés

IUPAC Name |

N-[2-[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-2-oxoethyl]benzamide;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O2.C2H2O4/c27-21(14-23-22(28)18-6-2-1-3-7-18)25-12-10-17(11-13-25)15-26-16-24-19-8-4-5-9-20(19)26;3-1(4)2(5)6/h1-9,16-17H,10-15H2,(H,23,28);(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDTVOQIBZHUVLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2C=NC3=CC=CC=C32)C(=O)CNC(=O)C4=CC=CC=C4.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-methylbenzoate](/img/structure/B2528415.png)

![2-{[1-(2,4-difluorophenyl)ethyl]amino}-N-ethylacetamide](/img/structure/B2528421.png)

![Ethyl 2-cyano-4-(4-methylphenyl)-2-[2-(4-methylphenyl)-2-oxoethyl]-4-oxobutanoate](/img/structure/B2528422.png)

![N-(3-(dimethylamino)propyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2528425.png)

![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-anthracen-9-ylprop-2-enoate](/img/structure/B2528426.png)

![2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methylhydrazone](/img/structure/B2528429.png)

![1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone](/img/structure/B2528432.png)

![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 4-methylbenzenesulfonate](/img/structure/B2528438.png)